molecular formula C11H7NO5 B6239498 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one CAS No. 296793-85-6

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one

Cat. No.: B6239498
CAS No.: 296793-85-6
M. Wt: 233.18 g/mol
InChI Key: MWUCMXGVNLRNJM-UHFFFAOYSA-N
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Description

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one is a chemical compound with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol It is characterized by the presence of an indene ring system substituted with acetyl, hydroxy, and nitro groups

Preparation Methods

The synthesis of 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indene derivative followed by acetylation and hydroxylation under controlled conditions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity. Detailed reaction conditions, such as temperature, solvent, and reaction time, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The hydroxy and acetyl groups may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one can be compared with other indene derivatives, such as:

Properties

CAS No.

296793-85-6

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

2-acetyl-3-hydroxy-5-nitroinden-1-one

InChI

InChI=1S/C11H7NO5/c1-5(13)9-10(14)7-3-2-6(12(16)17)4-8(7)11(9)15/h2-4,15H,1H3

InChI Key

MWUCMXGVNLRNJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])O

Purity

95

Origin of Product

United States

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